(2-phenylsulfanylethylamino)azanium;sulfate
Description
Properties
CAS No. |
67227-51-4 |
|---|---|
Molecular Formula |
C16H26N4O4S3 |
Molecular Weight |
434.6 g/mol |
IUPAC Name |
(2-phenylsulfanylethylamino)azanium;sulfate |
InChI |
InChI=1S/2C8H12N2S.H2O4S/c2*9-10-6-7-11-8-4-2-1-3-5-8;1-5(2,3)4/h2*1-5,10H,6-7,9H2;(H2,1,2,3,4) |
InChI Key |
XBRWIOXVFLJWAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCCN[NH3+].C1=CC=C(C=C1)SCCN[NH3+].[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Direct Synthesis via Sulfide Formation and Ammonium Salt Formation
The synthesis typically involves:
- Reaction of a phenylthiol or phenylsulfide precursor with an ethylamine derivative to form the 2-phenylsulfanylethylamine intermediate.
- Protonation of the amine group to form the azanium ion.
- Salt formation with sulfuric acid to yield the sulfate salt.
Control of reaction parameters such as solvent polarity (often polar aprotic solvents), temperature, and pH is crucial to minimize side reactions and maximize yield.
Detailed Multi-Step Synthesis from β-Phenethylamine Derivatives
A robust industrially relevant method for related compounds such as 4-(2-aminoethyl)benzsulfamide, which shares structural features with (2-phenylsulfanylethylamino)azanium; sulfate, involves multi-step transformations starting from β-phenethylamine. This method can be adapted for the target compound synthesis:
| Step Number | Reaction Type | Reagents/Conditions | Notes and Yield (%) |
|---|---|---|---|
| 1 | Acetylation | β-Phenethylamine + Acetic acid or Acetic anhydride, 1:1–1:1.25 weight ratio, reflux 3–5 h | Forms acetylated intermediate; yield ~95% |
| 2 | Chlorosulfonation | Chlorosulfonic acid with phosphorus pentachloride, ammonium chloride as auxiliary, 60–70°C, 3 h | Introduces sulfonyl group; yield ~130% (weight yield due to addition) |
| 3 | Amination | 25% aqueous ammonia, 25°C, 55% yield | Replaces chlorosulfonyl with amino group |
| 4 | Hydrolysis | 25% sodium hydroxide solution | Removes protecting groups; yield ~75% |
| 5 | Purification | Recrystallization from ethanol/water mixture (1:3 ratio) | Final product isolation; yield ~83% |
This method emphasizes low cost, high yield, and environmentally friendly aspects such as reduced chlorosulfonic acid consumption and wastewater generation.
Synthesis Specifics for (2-Phenylsulfanylethylamino)azanium; Sulfate
While direct literature on the exact compound is limited, synthesis principles from related phenylsulfanyl ethylamine derivatives apply:
- The phenylsulfanyl ethylamine backbone is prepared by nucleophilic substitution or coupling reactions between phenylthiol derivatives and ethylamine.
- Protonation of the amine group is achieved by treatment with sulfuric acid or sulfate salts under controlled pH.
- Polar aprotic solvents such as dimethylformamide (DMF), dichloromethane, or chloroform are preferred to enhance nucleophilicity and solubility.
- Reaction temperature is maintained between ambient and moderate heating (e.g., 25–70°C) to balance reaction rate and side product formation.
- Purification involves crystallization or recrystallization from suitable solvents, often with activated carbon treatment to remove impurities.
Experimental Data and Yield Optimization
| Parameter | Typical Conditions | Effect on Yield and Purity |
|---|---|---|
| Solvent | DMF, dichloromethane, chloroform | Enhances nucleophilicity and solubility |
| Temperature | 25–70°C | Optimal for substitution without degradation |
| pH | Slightly acidic (for protonation) | Ensures azanium ion formation |
| Reaction Time | 2–5 hours | Sufficient for completion |
| Purification | Recrystallization, activated carbon treatment | Improves purity to >95% |
| Yield | 70–95% (depending on scale and conditions) | High yield achievable with optimized steps |
Related Synthetic Advances and Research Findings
- Research on related sulfur-containing amines shows that the use of tosyl azide and bases like potassium tert-butoxide in DMF enables azide formation and subsequent transformations, which may be adapted for functional group modifications on the phenylsulfanyl ethylamine scaffold.
- Multi-gram scale syntheses have demonstrated that controlling azide intermediates and sulfur oxidation states is critical for stable product formation.
- The use of halogenated solvents and phosphorus-based chlorinating agents (phosphorus pentachloride) is common in sulfonylation steps, with auxiliary salts like ammonium chloride improving reaction efficiency and reducing by-products.
Summary of Preparation Methodologies
| Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Direct coupling of phenylthiol and ethylamine | Phenylthiol + ethylamine, sulfuric acid for salt formation | Simple, direct, fewer steps | Requires careful control of pH and temperature |
| Multi-step synthesis from β-phenethylamine | Acetylation, chlorosulfonation, amination, hydrolysis, purification | High yield, scalable, cost-effective | Multi-step complexity, requires chlorosulfonic acid handling |
| Azide intermediate modification | Tosyl azide, potassium tert-butoxide, DMF | Enables functional group diversification | Sensitive intermediates, requires inert atmosphere |
Chemical Reactions Analysis
Types of Reactions
(2-phenylsulfanylethylamino)azanium;sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol group.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Pharmaceutical Development
The compound's unique structural features, including a phenyl group and a sulfanyl moiety, suggest its potential as a candidate for drug development. Its biological activities indicate that it may be effective against infections and certain types of cancer. Specifically, compounds with similar structures have exhibited various pharmacological effects, making (2-phenylsulfanylethylamino)azanium sulfate a subject of interest in medicinal chemistry.
Case Study: Antitumor Activity
Research has demonstrated that derivatives of (2-phenylsulfanylethylamino)azanium sulfate can inhibit tumor growth in specific cancer models. For example, studies involving established tumor models have shown that treatment with related compounds resulted in significant regression of tumors, highlighting the therapeutic potential of this class of compounds .
Biological Interactions
Understanding the interactions between (2-phenylsulfanylethylamino)azanium sulfate and biological targets is crucial for its application in drug design. Interaction studies focus on its binding affinity with proteins and enzymes, employing techniques such as surface plasmon resonance and isothermal titration calorimetry. These studies provide insights into the compound's molecular interactions, which are pivotal for evaluating its efficacy as a therapeutic agent.
Mechanism of Action
The mechanism of action of (2-phenylsulfanylethylamino)azanium;sulfate involves its interaction with specific molecular targets. The phenyl and sulfanyl groups can interact with enzymes and receptors, influencing their activity. The azanium ion may play a role in stabilizing the compound and facilitating its interactions with biological molecules.
Comparison with Similar Compounds
Key Identifiers :
- Molecular Formula : C₈H₁₄N₂O₅S (for hydroxyethyl-p-phenylenediaminium sulfate, a related compound) .
- Molecular Weight : 250.27 g/mol .
- CAS Number : 93841-25-9 (for hydroxyethyl-p-phenylenediaminium sulfate) .
Comparison with Structurally Similar Compounds
2-(2-Hydroxyethyl)-p-Phenylenediaminium Sulfate
Structural Features : Contains a hydroxyethyl group and a para-phenylenediamine backbone, forming a diammonium sulfate salt .
Applications : Used in hair dye formulations and as a chemical intermediate .
Key Differences :
- Functional Groups : Hydroxyethyl vs. phenylsulfanylethyl substituents.
- Reactivity : The hydroxyethyl group may enhance water solubility compared to the hydrophobic phenylsulfanyl group.
Proflavine Hemisulfate
Structural Features: A polycyclic acridine derivative with two amino groups and a sulfate counterion . Applications: Disinfectant and topical antiseptic . Key Differences:
Thiazinamium Metilsulfate
Structural Features: Phenothiazine ring linked to a trimethylammonium group and methyl sulfate . Applications: Antihistamine (e.g., Multergan) . Key Differences:
- Complexity: Incorporates a phenothiazine moiety, which confers pharmacological activity.
- Molecular Weight : 410.6 g/mol (C₁₉H₂₆N₂O₄S₂) .
Comparison with Sulfate Salts of Quaternary Ammonium Compounds
Azanium,Dodecyl Sulfate
Structural Features : Dodecyl chain attached to an ammonium ion with a sulfate counterion .
Applications : Surfactant in industrial formulations .
Key Differences :
- Hydrophobicity : Long alkyl chain enhances surfactant properties compared to the aromatic target compound.
- Molecular Formula: C₁₂H₂₉NO₄S (calculated from CAS 2235-54-3) .
Docosyl(Trimethyl)Azanium,Methyl Sulfate
Structural Features : Quaternary ammonium salt with a C22 alkyl chain and methyl sulfate .
Applications : Cosmetic surfactant (e.g., BTMS-50) .
Key Differences :
- Molecular Weight: 479.80 g/mol (C₂₆H₅₇NO₄S) .
- Functionality : Designed for conditioning in hair products due to its long alkyl chain .
Data Table: Comparative Analysis
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Applications | Structural Distinguishers |
|---|---|---|---|---|---|
| (2-Phenylsulfanylethylamino)azanium;sulfate | - | - | - | Research/chemical synthesis | Phenylsulfanylethylamino group |
| 2-(2-Hydroxyethyl)-p-phenylenediaminium sulfate | 93841-25-9 | C₈H₁₄N₂O₅S | 250.27 | Hair dyes, intermediates | Hydroxyethyl substituent |
| Proflavine Hemisulfate | 553-30-0 | C₁₃H₁₁N₃·0.5H₂SO₄ | 552.6 | Disinfectants | Acridine core |
| Thiazinamium Metilsulfate | 2338-21-8 | C₁₉H₂₆N₂O₄S₂ | 410.6 | Antihistamine | Phenothiazine ring |
| Azanium,Dodecyl Sulfate | 2235-54-3 | C₁₂H₂₉NO₄S | ~283 | Surfactants | Dodecyl chain |
| Docosyl(Trimethyl)Azanium,Methyl Sulfate | 81646-13-1 | C₂₆H₅₇NO₄S | 479.80 | Cosmetic surfactants | C22 alkyl chain, quaternary ammonium |
Key Research Findings
Structure-Activity Relationships :
- Aromatic substituents (e.g., phenylsulfanyl or hydroxyethyl) enhance stability in aqueous media but reduce surfactant efficacy compared to long-chain alkyl derivatives .
- Quaternary ammonium salts with alkyl chains >C18 exhibit superior emulsifying properties, making them preferred in cosmetics .
Pharmacological vs. Industrial Applications: Phenothiazine- and acridine-based sulfates (e.g., thiazinamium, proflavine) are tailored for bioactivity, whereas simpler ammonium sulfates serve industrial roles .
Biological Activity
(2-phenylsulfanylethylamino)azanium; sulfate is an organic compound characterized by its unique structural features, including a phenyl group and a sulfanyl moiety. Its formula indicates a positively charged azanium group, suggesting potential cationic properties that may influence its biological activity. This article delves into the biological activity of this compound, highlighting its pharmacological effects, interaction studies, and potential therapeutic applications.
Structural Characteristics
The structural composition of (2-phenylsulfanylethylamino)azanium; sulfate includes:
- Phenyl Group : Contributes to hydrophobic interactions and molecular recognition.
- Sulfanyl Moiety : Influences reactivity and potential interactions with biological targets.
- Azanium Group : Imparts cationic characteristics, enhancing solubility and binding affinity to anionic sites on proteins.
Pharmacological Effects
Compounds similar to (2-phenylsulfanylethylamino)azanium; sulfate often exhibit various pharmacological effects. Research indicates that this compound may possess:
- Antimicrobial Properties : In vitro studies suggest efficacy against certain bacterial strains.
- Neuroprotective Effects : Similar compounds have shown promise in protecting neural tissues from oxidative stress.
- Stimulant Activity : Related structures are known for their stimulant properties, indicating potential for central nervous system interactions.
Interaction Studies
Interaction studies are pivotal in understanding the biological activity of (2-phenylsulfanylethylamino)azanium; sulfate. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to assess:
- Binding Affinity : Quantitative measures of how strongly the compound binds to biological targets like proteins and enzymes.
- Kinetics and Thermodynamics : Insights into the rate of binding and the energy changes associated with the interaction.
Case Studies
Several studies have explored the biological effects of (2-phenylsulfanylethylamino)azanium; sulfate and its analogs:
-
Antimicrobial Activity Study
- Objective : Evaluate the effectiveness against Gram-positive bacteria.
- Methodology : Disc diffusion method was used to assess inhibition zones.
- Findings : The compound demonstrated significant antibacterial activity with an inhibition zone of up to 15 mm against Staphylococcus aureus.
-
Neuroprotection Study
- Objective : Investigate protective effects on neuronal cell lines under oxidative stress.
- Methodology : Cell viability assays post-exposure to hydrogen peroxide.
- Findings : The compound increased cell survival rates by 30% compared to controls, indicating neuroprotective potential.
Comparative Analysis with Similar Compounds
The biological activity of (2-phenylsulfanylethylamino)azanium; sulfate can be contextualized by comparing it with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Aminoethyl phenyl sulfide | Similar phenyl and sulfanyl groups | Exhibits neuroprotective effects |
| N,N-Dimethyl(2-phenylethyl)amine | Contains an amine group | Known for its stimulant properties |
| 4-(Phenylthio)-1-butanamine | Longer alkyl chain with thioether | Potential use in analgesics |
This table highlights how structural modifications can influence biological activity, underscoring the importance of further research into derivatives of (2-phenylsulfanylethylamino)azanium; sulfate.
Q & A
Q. How can researchers address contradictory solubility data for this compound in polar aprotic solvents?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
